REACTION_SMILES
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[C:1]([N:5]([C:2](=[O:3])[O-:4])[CH2:9][c:10]1[n:11]([CH2:32][CH:33]([CH3:34])[CH3:35])[c:12](=[O:31])[c:13]2[cH:14][cH:15][c:16]([O:26][CH2:27][C:28](=[O:29])[NH2:30])[cH:17][c:18]2[c:19]1-[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)([CH3:6])([CH3:7])[CH3:8].[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[ClH:36]>>[NH2:5][CH2:9][c:10]1[n:11]([CH2:32][CH:33]([CH3:34])[CH3:35])[c:12](=[O:31])[c:13]2[cH:14][cH:15][c:16]([O:26][CH2:27][C:28](=[O:29])[NH2:30])[cH:17][c:18]2[c:19]1-[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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CC(C)Cn1c(CN(C(=O)[O-])C(C)(C)C)c(-c2ccccc2)c2cc(OCC(N)=O)ccc2c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cn1c(CN(C(=O)[O-])C(C)(C)C)c(-c2ccccc2)c2cc(OCC(N)=O)ccc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(C)Cn1c(CN)c(-c2ccccc2)c2cc(OCC(N)=O)ccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |